molecular formula C9H21NO2 B1585593 N,N-Dimethylformamide dipropyl acetal CAS No. 6006-65-1

N,N-Dimethylformamide dipropyl acetal

Cat. No. B1585593
CAS RN: 6006-65-1
M. Wt: 175.27 g/mol
InChI Key: NSLGQFIDCADTAS-UHFFFAOYSA-N
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Description

“N,N-Dimethylformamide dipropyl acetal” is a derivatizing reagent used in gas chromatography . It is also known by other names such as “1,1-Dipropoxy-N,N-dimethylmethylamine” and "1,1-Dipropoxytrimethylamine" . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of “N,N-Dimethylformamide dipropyl acetal” is C9H21NO2 . The IUPAC Standard InChI is InChI=1S/C9H21NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h9H,5-8H2,1-4H3 . The molecular weight is 175.27 .


Chemical Reactions Analysis

“N,N-Dimethylformamide dipropyl acetal” is used as a derivatization reagent in gas chromatography . It has been used in the synthesis of methyl esters from acids, methyl ethers, and thioethers from phenols and aromatic thiols .


Physical And Chemical Properties Analysis

“N,N-Dimethylformamide dipropyl acetal” is a liquid at 20°C . It has a refractive index of 1.41 and a specific gravity of 0.85 at 20/20 . It has a flash point of 46°C .

Scientific Research Applications

Application 1: GC Derivatization

  • Summary of the Application : N,N-Dimethylformamide dipropyl acetal is used as a derivatizing reagent in gas chromatography (GC). Derivatization is a technique used in GC to make the analyte more detectable and improve its volatility .
  • Methods of Application : The specific methods of application can vary depending on the sample and the specific GC setup. However, the general process involves reacting the analyte with the derivatizing reagent (in this case, N,N-Dimethylformamide dipropyl acetal) to form a derivative that is more suitable for GC analysis .
  • Results or Outcomes : The use of N,N-Dimethylformadide dipropyl acetal as a derivatizing reagent can improve the detection and analysis of certain compounds in GC. However, the specific results or outcomes can vary depending on the sample and the specific GC setup .

Application 2: Determination of Cocaine and Benzoyl Ecgonine in Urine

  • Summary of the Application : N,N-Dimethylformamide dipropyl acetal has been used as a derivatizing agent in a study to determine cocaine and benzoyl ecgonine in urine .
  • Methods of Application : The specific methods of application can vary depending on the sample and the specific setup. However, the general process involves reacting the analyte (in this case, cocaine and benzoyl ecgonine in urine) with the derivatizing reagent (in this case, N,N-Dimethylformamide dipropyl acetal) to form a derivative that is more suitable for analysis .
  • Results or Outcomes : The use of N,N-Dimethylformadide dipropyl acetal as a derivatizing reagent can improve the detection and analysis of cocaine and benzoyl ecgonine in urine. However, the specific results or outcomes can vary depending on the sample and the specific setup .

Safety And Hazards

“N,N-Dimethylformamide dipropyl acetal” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child . It should be stored under inert gas and in a well-ventilated place .

properties

IUPAC Name

N,N-dimethyl-1,1-dipropoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLGQFIDCADTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(N(C)C)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208787
Record name 1,1-Dipropoxytrimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylformamide dipropyl acetal

CAS RN

6006-65-1
Record name N,N-Dimethyl-1,1-dipropoxymethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6006-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dipropoxytrimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dipropoxytrimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dipropoxytrimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
PS Callery, M Stogniew, MF Kaiser… - Analytical Letters, 1985 - Taylor & Francis
The structure of the derivative formed during the reaction of 1,3-dimethyluric acid, the major metabolite of theophylline in humans, with iodopropane was elucidated. GC-MS analysis …
Number of citations: 1 www.tandfonline.com
AD Barbour - Journal of analytical toxicology, 1991 - academic.oup.com
A simple and reproducible method for the analysis of barbiturates by GC/MS after derivatization with dimethylformamide dipropyl acetal is reported. The method is readily adapted to …
Number of citations: 23 academic.oup.com
RD Budd - Clinical Toxicology, 1980 - Taylor & Francis
Procedures are described for the on-column gas chromatographic synthesis of various N-alkyl-N-alkyl barbiturates where groups added to the nitrogens are benzyl, cyclohexyl, or …
Number of citations: 3 www.tandfonline.com
M Schaffer, CC Cheng, O Chao, V Hill… - Analytical and …, 2016 - Springer
An LC/MS/MS method to identify and quantitate in hair the minor metabolites of cocaine—meta-, para-, and ortho-hydroxy cocaine—was developed and validated. Analysis was …
Number of citations: 26 link.springer.com
Y Ji, Z Cui, X Li, Z Wang, J Zhang, A Li - Journal of Chromatography A, 2020 - Elsevier
A novel and simple derivatization method using a series of amide acetals as derivatization reagents, along with gas chromatography tandem mass spectrometry (GC–MS/MS) analysis, …
Number of citations: 8 www.sciencedirect.com
SK Guguloth, N Malothu, P DSNBK - Pharmacognosy Research, 2022 - phcogres.com
Background: Several plants of Terminalia species are being reported as medicinally useful. Terminalia pallida Brandis is one of the plants of the Combretaceae family, which constitutes …
Number of citations: 4 www.phcogres.com
V Hill, E Loni, T Cairns, J Sommer… - Drug testing and …, 2014 - Wiley Online Library
Cosmetic hair treatments have been referred to as ‘the pitfall’ of hair analysis. However, most cosmetic treatments, when applied to the hair as instructed by the product vendors, do not …
PP Robandt, LJ Reda, KL Klette - Journal of analytical …, 2008 - academic.oup.com
A fully automated system utilizing a liquid handler and an online solid-phase extraction (SPE) device coupled with liquid chromatography-tandem mass spectrometry (LC-MS-MS) was …
Number of citations: 23 academic.oup.com
JK Park, A Park, SK Yang, SJ Baek, J Hwang, J Choo - Analyst, 2017 - pubs.rsc.org
In this paper, we consider a novel method for identification of Raman spectra recorded on different instruments with different wavelengths. Since the conventional hit quality index (HQI) …
Number of citations: 22 pubs.rsc.org
GA McMillin, KE Wood, FG Strathmann… - Therapeutic Drug …, 2015 - journals.lww.com
Background: Meconium drug testing is performed to detect potentially harmful drug exposures in a newborn. Interpretation of meconium drug testing results can be complicated based …
Number of citations: 38 journals.lww.com

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